1-ethyl-2-methyl-2H-Isoindole
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Overview
Description
1-Ethyl-2-methyl-2H-Isoindole is a heterocyclic compound belonging to the isoindole family. Isoindoles are known for their unique structural properties and significant biological activities. The compound features a fused ring system with nitrogen, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-2H-Isoindole can be synthesized through various methods, including:
Ring-Closure Reactions: This involves cyclization of alkynes or benzylic amines under specific catalytic conditions.
Aromatization Processes: These include C-H functionalization and hydrogen shift reactions.
Ring Transformation: This method involves the transformation of existing ring structures into isoindole derivatives.
Industrial Production Methods: Industrial production often employs scalable synthetic routes such as:
Gold-Catalyzed Cycloisomerization: This method uses gold catalysts to facilitate the cyclization of acetylenic compounds.
Palladium-Catalyzed Cyclization: This involves the use of palladium catalysts for the cyclization of benzylsulfonamides.
Chemical Reactions Analysis
1-Ethyl-2-methyl-2H-Isoindole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: These include isoindole-2-carboxylic acids and related derivatives.
Reduction Products: These often result in the formation of dihydroisoindoles.
Substitution Products: These can vary widely depending on the substituents introduced, such as halogenated isoindoles.
Scientific Research Applications
1-Ethyl-2-methyl-2H-Isoindole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it valuable in drug discovery.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: Isoindole derivatives are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-2H-Isoindole involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Ethyl-2-methyl-2H-Isoindole can be compared with other isoindole derivatives:
Properties
CAS No. |
58083-60-6 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-ethyl-2-methylisoindole |
InChI |
InChI=1S/C11H13N/c1-3-11-10-7-5-4-6-9(10)8-12(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
LDVKRUJGCWHRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=CN1C |
Origin of Product |
United States |
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